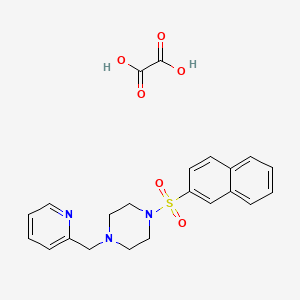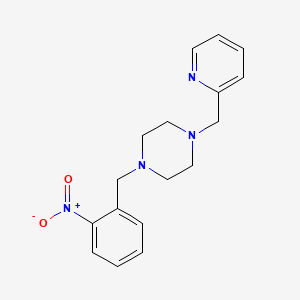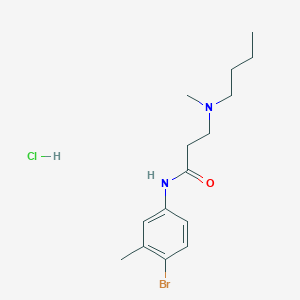![molecular formula C22H15ClN2O2 B3948490 2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3948490.png)
2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone
Overview
Description
2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone, also known as CVQ, is a synthetic compound that belongs to a class of molecules called quinazolinones. CVQ has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to exert its anti-cancer and anti-inflammatory effects through multiple pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. This compound has also been investigated for its potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone is its broad spectrum of activity against different types of cancer cells. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Future Directions
There are several future directions for research on 2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone. One area of interest is the development of novel analogs of this compound with improved pharmacokinetic properties and increased potency against cancer cells. Another area of research is the investigation of the potential of this compound as an anti-viral agent, as it has been shown to have activity against certain viruses in vitro. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers for its anti-cancer and anti-inflammatory effects.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for applications in the field of medicinal chemistry. It has been extensively studied for its anti-cancer and anti-inflammatory properties, and has shown promising results in animal models. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties. Overall, this compound represents a promising candidate for further development as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Scientific Research Applications
2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
properties
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-9-3-1-7-15(17)13-14-21-24-18-10-4-2-8-16(18)22(27)25(21)19-11-5-6-12-20(19)26/h1-14,26H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXUVRJZNSTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2-oxo-2-phenylethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3948407.png)
![3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B3948420.png)

![N-benzyl-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3948427.png)


![3-(2-furyl)-5-{[(2-methyl-3-biphenylyl)methyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3948459.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3948472.png)



![3-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3948503.png)
![3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3948511.png)